molecular formula C9H19N B1374667 2,4,4-Trimethylcyclohexan-1-amine CAS No. 1375982-88-9

2,4,4-Trimethylcyclohexan-1-amine

Cat. No.: B1374667
CAS No.: 1375982-88-9
M. Wt: 141.25 g/mol
InChI Key: UGNHWQCRWIYFFU-UHFFFAOYSA-N
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Description

2,4,4-Trimethylcyclohexan-1-amine is a chemical compound with the CAS Number: 1375982-88-9 . It has a molecular weight of 141.26 and its IUPAC name is 2,4,4-trimethylcyclohexanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3 . This indicates that the molecule consists of a cyclohexane ring with three methyl groups and one amine group attached.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Photochemical Applications

2,4,6-Trimethylcyclohexa-2,4-dien-1-one derivatives, which are structurally related to 2,4,4-Trimethylcyclohexan-1-amine, have shown potential in photochemical applications. These derivatives undergo ring cleavage when irradiated with visible light in the presence of various amines, leading to the synthesis of amides containing a substituted diene moiety. This process has been achieved with high yields, ranging from 87% to 95% (Barton, Chung, & Kwon, 1996).

Polymer and Material Science

In the field of polymer and material science, the reaction of epoxy derivatives with primary amines like this compound leads to the formation of solids useful in stone conservation. This involves the synthesis of silica-epoxy hybrids where organic polymer chains are covalently linked to inorganic domains. Such materials exhibit unique properties like controlled porosity and water absorption, essential for conservation applications (Cardiano, Ponterio, Sergi, Schiavo, & Piraino, 2005).

Synthesis of Amines

A significant application of this compound is in the synthesis of amines. For instance, the amination of 1,4-cyclohexanediol in supercritical ammonia, using catalysts like cobalt, leads to the production of 4-aminocyclohexanol and 1,4-diaminocyclohexane. These compounds are crucial intermediates in various chemical syntheses, offering an alternative process for the economical production of these amines (Fischer, Mallát, & Baiker, 1999).

Catalytic Applications

In catalysis, this compound derivatives are used in the synthesis of complex metal complexes, which are applied in olefin oligo- and polymerization. These complexes, containing amine, amido, and aminopyridinato ligands, demonstrate the versatility of such amines in catalytic processes, especially in producing polymers with specific properties (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Safety and Hazards

The safety information for 2,4,4-Trimethylcyclohexan-1-amine indicates that it is a dangerous substance. It has hazard statements H226, H302, and H314, which indicate that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

2,4,4-trimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNHWQCRWIYFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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